molecular formula C8H8F3NO2 B578471 (2-Methoxy-5-(trifluoromethyl)pyridin-3-yl)methanol CAS No. 1227581-36-3

(2-Methoxy-5-(trifluoromethyl)pyridin-3-yl)methanol

Cat. No. B578471
M. Wt: 207.152
InChI Key: LJXHXJFJZDJWFX-UHFFFAOYSA-N
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Patent
US09163020B2

Procedure details

To a solution of 2-methoxy-5-(trifluoromethyl)pyridin-3-yl)methanol (14) (0.4 g, 1.93 mmol) dissolved in DCM was added thionyl chloride (0.38 ml, 3.86 mmol). The reaction mixture was stirred for 2 h at RT. The solvent was evaporated under the reduced pressure and the reaction mixture was poured in to water (50 mL) and extracted with DCM (2×50 mL). The combined organic layer was washed with water, brine, dried over sodium sulfate, and concentrated at reduced pressure to yield 3-(chloromethyl)-2-methoxy-5-(trifluoromethyl)pyridine (15) as a liquid. (Yield 0.3 g, 69.76%)
Quantity
0.4 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.38 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:8]([CH2:9]O)=[CH:7][C:6]([C:11]([F:14])([F:13])[F:12])=[CH:5][N:4]=1.S(Cl)([Cl:17])=O>C(Cl)Cl>[Cl:17][CH2:9][C:8]1[C:3]([O:2][CH3:1])=[N:4][CH:5]=[C:6]([C:11]([F:14])([F:13])[F:12])[CH:7]=1

Inputs

Step One
Name
Quantity
0.4 g
Type
reactant
Smiles
COC1=NC=C(C=C1CO)C(F)(F)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0.38 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 2 h at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under the reduced pressure
ADDITION
Type
ADDITION
Details
the reaction mixture was poured in to water (50 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (2×50 mL)
WASH
Type
WASH
Details
The combined organic layer was washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated at reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClCC=1C(=NC=C(C1)C(F)(F)F)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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